molecular formula C19H20N4OS B12152508 2-(morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

2-(morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Katalognummer: B12152508
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: MUAHUPOLCKKITO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. The compound features a triazole ring, which is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of morpholine with a suitable aldehyde or ketone to form a Mannich base, followed by cyclization with thiosemicarbazide. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 2-(morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The uniqueness of 2-(morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its combination of the triazole ring with the morpholine moiety, providing a balance of stability and reactivity that is advantageous for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and development.

Eigenschaften

Molekularformel

C19H20N4OS

Molekulargewicht

352.5 g/mol

IUPAC-Name

2-(morpholin-4-ylmethyl)-4,5-diphenyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C19H20N4OS/c25-19-22(15-21-11-13-24-14-12-21)20-18(16-7-3-1-4-8-16)23(19)17-9-5-2-6-10-17/h1-10H,11-15H2

InChI-Schlüssel

MUAHUPOLCKKITO-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CN2C(=S)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.